Cas no 33357-66-3 (2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol)

33357-66-3 structure
Nombre del producto:2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
- Benzenemethanol, α-(1-methylethyl)-3-(trifluoromethyl)-
- 2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol
-
- Renchi: 1S/C11H13F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10,15H,1-2H3
- Clave inchi: DWZJLAYIRRQRKP-UHFFFAOYSA-N
- Sonrisas: C(C1C=CC=C(C(F)(F)F)C=1)(O)C(C)C
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120681-0.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.5g |
$353.0 | 2023-02-15 | |
Enamine | EN300-120681-10.0g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 10.0g |
$2024.0 | 2023-02-15 | |
TRC | B489030-50mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-120681-0.05g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.05g |
$88.0 | 2023-02-15 | |
Enamine | EN300-120681-0.1g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 0.1g |
$132.0 | 2023-02-15 | |
Enamine | EN300-120681-100mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 100mg |
$132.0 | 2023-10-03 | |
1PlusChem | 1P01A3QH-100mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 100mg |
$213.00 | 2025-03-04 | |
Aaron | AR01A3YT-2.5g |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95% | 2.5g |
$1295.00 | 2025-02-09 | |
Enamine | EN300-120681-50mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 50mg |
$88.0 | 2023-10-03 | |
Enamine | EN300-120681-5000mg |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol |
33357-66-3 | 95.0% | 5000mg |
$1364.0 | 2023-10-03 |
2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol Literatura relevante
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
33357-66-3 (2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol) Productos relacionados
- 1803884-59-4(5-(Chloromethyl)-2-(2-chloropropanoyl)mandelic acid)
- 3867-93-4(Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl)
- 1997578-85-4(1-propyl-6',7'-dihydro-5'H-spiropyrrolidine-3,4'-thieno3,2-cpyridine)
- 904240-57-9(3-(2,6-dimethylheptan-4-yl)aminopropan-1-ol)
- 2025745-38-2(1-(2-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid)
- 2248285-82-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methylphenyl)-2-phenylacetate)
- 2172280-97-4(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopropane-1-carboxylic acid)
- 320574-74-1(6-prop-2-enoxy-2,3-dihydroinden-1-one)
- 767323-37-5(N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide)
- 2229533-05-3(3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:33357-66-3)2-methyl-1-3-(trifluoromethyl)phenylpropan-1-ol

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):489/964